3-Aminocyclobutanone hydrochloride

Description

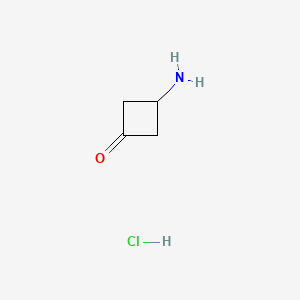

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminocyclobutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c5-3-1-4(6)2-3;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQHFBUOBOTJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677548 | |

| Record name | 3-Aminocyclobutan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035374-20-9 | |

| Record name | 3-Aminocyclobutan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocyclobutan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutanone Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Aminocyclobutanone hydrochloride, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, and significant applications of this versatile compound.

Introduction: The Significance of a Strained Ring System

This compound is a crystalline solid that has garnered significant attention in the pharmaceutical industry.[1][2] Its strained four-membered ring imparts unique conformational rigidity and renders the ketone carbonyl more electrophilic compared to unstrained ketones.[3] These characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide will explore the fundamental aspects of this compound, providing a robust knowledge base for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its application in synthesis and analysis.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 1035374-20-9 | [4] |

| Molecular Formula | C₄H₇NO·HCl | [4] |

| Molecular Weight | 121.57 g/mol | [5] |

| Appearance | Off-white to brown solid | [4] |

| Melting Point | 127-130 °C (decomposition) | [4] |

| Solubility | Soluble in water and alcohol solvents | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups. The carbonyl (C=O) stretching vibration of the cyclobutanone ring is a prominent feature, typically appearing at a higher wavenumber than in acyclic ketones due to ring strain.[6][7] The N-H stretching vibrations of the primary amine hydrochloride and C-H stretching vibrations are also key diagnostic peaks.

-

C=O Stretch: Expected in the region of 1780-1800 cm⁻¹

-

N-H Stretch (Amine Salt): Broad absorption in the 2800-3200 cm⁻¹ region

-

C-H Stretch: Around 2850-3000 cm⁻¹

-

¹H NMR: The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region. The proton alpha to the amino group would be shifted downfield.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (around 205 ppm).[11] The carbons attached to the nitrogen and the other ring carbons would appear at distinct chemical shifts.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[11] The expected molecular ion peak for the free base (C₄H₇NO) would be at m/z 85.10.

Synthesis and Reactivity

The synthesis of this compound often involves multi-step sequences, and its reactivity is dominated by the amine and ketone functional groups.

Synthetic Approaches

A common synthetic strategy involves the reaction of 3-oxocyclobutylamine with hydrochloric acid to yield the hydrochloride salt.[1] The synthesis of the 3-oxocyclobutylamine precursor itself can be achieved through various organic transformations.

Illustrative Synthetic Workflow:

Key Reactions and Reactivity

The chemical behavior of this compound is characterized by the dual reactivity of the amino and keto groups.

-

Amine Group: Undergoes typical amine reactions such as acylation, sulfonylation, and reductive amination. The hydrochloride salt may require neutralization prior to some reactions.

-

Ketone Group: Can participate in reactions like Wittig olefination, aldol condensation, and reduction to the corresponding alcohol. The strained nature of the cyclobutanone ring can influence the stereochemical outcome of these reactions.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1]

Scaffold for Bioactive Molecules

The rigid cyclobutane framework is an attractive feature for medicinal chemists as it can help to lock in a specific conformation of a molecule, potentially leading to higher binding affinity and selectivity for a biological target.

Synthesis of Enzyme Inhibitors

Cyclobutanone derivatives have been successfully employed as inhibitors of various enzymes.[3] The electrophilic nature of the cyclobutanone carbonyl can facilitate covalent interactions with active site residues of target enzymes. For instance, α-aminocyclobutanone amides and sulfonamides have been identified as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a promising antibiotic target.[3]

Preparation of CNS-Active Compounds

This compound is used to prepare aminocyclopentenyl- and aminobutylphosphinic acids which act as γ-aminobutyric acid (GABA) ρ1 receptor antagonists.[4][12]

Kinase Inhibitor Synthesis

It is also utilized in the preparation of pyrrolopyrazine derivatives that function as selective spleen tyrosine kinase (Syk) inhibitors.[4][12]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and stability of this compound.

Storage and Stability

The compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C) to prevent degradation.[4] It is important to protect it from moisture.

Safety Precautions

This compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of exposure, immediate rinsing with water is recommended, and medical attention should be sought.[14]

Conclusion

This compound is a valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features and dual functionality provide a robust platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its successful application in the laboratory and in the development of new pharmaceuticals.

References

- ChemBK. 3-Aminocyclobutanone HCl - Introduction.

- MSDS of cis-3-aminocyclobutanol hydrochloride. Available from: (A specific URL was not provided in the search results for this reference).

- LookChem. Cas 1035374-20-9,this compound.

- National Institutes of Health. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC.

- Chongqing Chemdad Co., Ltd. This compound.

- MDPI. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.

- ICT Prague. Table of Characteristic IR Absorptions.

- CDN. Infrared Spectroscopy.

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1035374-20-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR [m.chemicalbook.com]

- 9. 3-(Aminomethyl)cyclobutanone hydrochloride(1416323-22-2) 1H NMR spectrum [chemicalbook.com]

- 10. 3-amino-1,3-dimethyl-cyclobutanol hydrochloride(2802569-30-6) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. capotchem.cn [capotchem.cn]

The Strategic Role of 3-Aminocyclobutanone Hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. 3-Aminocyclobutanone hydrochloride (CAS No. 1035374-20-9), a crystalline solid with the molecular formula C₄H₈ClNO, has emerged as a pivotal building block in this endeavor.[1][2] Its constrained four-membered ring system provides a unique three-dimensional geometry, a desirable trait for enhancing binding affinity and specificity to biological targets. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its strategic application in the development of targeted therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1035374-20-9 | [3] |

| Molecular Formula | C₄H₇NO·HCl | [3] |

| Molecular Weight | 121.57 g/mol | [3] |

| Appearance | Off-white to brown solid | [2] |

| Melting Point | 127-130 °C (decomposes) | [4] |

| Solubility | Soluble in water and alcohol solvents | [1] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

| pKa (predicted) | ~8.5-9.5 for the ammonium group | Estimated based on similar aliphatic amines. |

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified high-resolution spectrum is not readily accessible, the expected NMR spectral data can be reliably predicted based on the analysis of analogous structures.[5][6][7][8][9][10][11][12][13][14]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | CH-NH₃⁺ | ~3.8 - 4.2 | Multiplet | The methine proton alpha to the ammonium group is expected to be deshielded. |

| ¹H | CH₂ | ~3.2 - 3.6 | Multiplet | The methylene protons adjacent to the carbonyl and the methine proton will exhibit complex splitting. |

| ¹³C | C=O | ~205 - 215 | Singlet | The carbonyl carbon is significantly deshielded. |

| ¹³C | CH-NH₃⁺ | ~45 - 55 | Singlet | The carbon bearing the ammonium group. |

| ¹³C | CH₂ | ~40 - 50 | Singlet | The methylene carbons of the cyclobutane ring. |

Synthesis and Manufacturing

The synthesis of this compound can be approached through various routes, often involving the manipulation of a pre-existing cyclobutane core. While specific, peer-reviewed protocols for this exact compound are not widespread in open literature, a general and plausible synthetic strategy can be derived from patent literature concerning related aminocyclobutane derivatives.[15][16][17][18][19][20] The following protocol is a representative, logical synthesis based on established chemical principles.

Illustrative Synthetic Protocol

This multi-step synthesis begins with a commercially available cyclobutane derivative and proceeds through protection, functional group interconversion, and final deprotection and salt formation.

Diagram 1: Proposed Synthetic Pathway for this compound

Caption: A plausible synthetic route to this compound.

Step-by-Step Methodology:

-

Ketal Protection of the Ketone:

-

Rationale: The ketone functionality of 3-oxocyclobutanecarboxylic acid is protected as a ketal to prevent its interference in the subsequent chemical transformations of the carboxylic acid group.

-

Procedure: 3-Oxocyclobutanecarboxylic acid is refluxed in toluene with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). A Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the protected ketal product.

-

-

Conversion of Carboxylic Acid to Primary Amide:

-

Rationale: The carboxylic acid is converted to a primary amide, a necessary precursor for the Hofmann rearrangement.

-

Procedure: The protected carboxylic acid is first converted to its acid chloride by reacting with thionyl chloride (SOCl₂). The resulting acid chloride is then carefully added to a cooled solution of aqueous ammonia to form the primary amide.

-

-

Hofmann Rearrangement to the Amine:

-

Rationale: The Hofmann rearrangement provides a classic and effective method for the conversion of a primary amide to a primary amine with one less carbon atom.

-

Procedure: The primary amide is treated with bromine in an aqueous solution of sodium hydroxide. The reaction is carefully temperature-controlled to facilitate the rearrangement to the corresponding amine.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Rationale: The ketal protecting group is removed under acidic conditions to regenerate the ketone. The same acidic conditions protonate the newly formed amine, yielding the desired hydrochloride salt.

-

Procedure: The product from the Hofmann rearrangement is treated with aqueous hydrochloric acid and heated. This simultaneously cleaves the ketal and forms the hydrochloride salt of the 3-aminocyclobutanone. The final product can be isolated by crystallization upon cooling or solvent evaporation.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups: the secondary amine and the ketone. This allows for selective modifications to build more complex molecular architectures.

Key Applications

This versatile building block is prominently used in the synthesis of inhibitors for two important classes of enzymes: spleen tyrosine kinase (Syk) and γ-aminobutyric acid (GABA) ρ1 receptors.[4][21]

Diagram 2: Application Workflow of this compound

Caption: Synthetic pathways from this compound to key drug classes.

Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Dysregulation of Syk activity is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target. This compound is a key precursor in the synthesis of pyrrolopyrazine-based Syk inhibitors.[4]

Diagram 3: Syk Signaling Pathway

Caption: Simplified Syk signaling pathway and the point of inhibition.

Synthetic Approach to Pyrrolopyrazine Syk Inhibitors:

A common synthetic strategy involves an initial reductive amination of the ketone functionality of 3-aminocyclobutanone with a suitable amine. The resulting secondary amine on the cyclobutane ring can then participate in a condensation reaction to form the core heterocyclic structure of the pyrrolopyrazine inhibitor.

Synthesis of GABA ρ1 Receptor Antagonists

GABA is the primary inhibitory neurotransmitter in the central nervous system, acting on GABA-A, GABA-B, and GABA-C (or GABA ρ) receptors. GABA ρ receptors are ligand-gated ion channels with a distinct pharmacology. Selective antagonists for these receptors are valuable research tools and have potential therapeutic applications in neurological disorders. 3-Aminocyclobutanone is used to prepare aminocyclobutylphosphinic acids, which act as GABA ρ1 receptor antagonists.[21]

Diagram 4: GABA ρ1 Receptor Function

Caption: Mechanism of GABA ρ1 receptor and antagonism.

Synthetic Approach to Aminocyclobutylphosphinic Acids:

The synthesis of these antagonists typically involves the reaction of the amino group of 3-aminocyclobutanone with a suitable phosphinic acid derivative. This is often followed by reduction of the ketone to a hydroxyl group to complete the pharmacophore.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place, under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its constrained cyclic structure and orthogonal functional groups provide a unique platform for the synthesis of complex and potent therapeutic agents. The successful application of this compound in the development of Syk inhibitors and GABA ρ1 receptor antagonists underscores its strategic importance to medicinal chemists. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the utility of this compound in creating the next generation of targeted therapies is set to expand.

References

- 3-Aminocyclobutanone HCl - ChemBK. (URL: [Link])

- 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (URL: [Link])

- Cyclobutanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (URL: [Link])

- This compound | 1035374-20-9 - INDOFINE Chemical Company. (URL: [Link])

- CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google P

- CN107805205B - Preparation method of (R)

- 13 C NMR Chemical Shifts - Oregon St

- US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds - Google P

- (12)

- Bioorganic & medicinal chemistry letters - VIVO. (URL: [Link])

- CN112574046A - Method for preparing (1R,3S)

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

- US3254124A - Aminoketones and methods for their production - Google P

- Chemical shifts - UCL. (URL: [Link])

- 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. (URL: [Link])

- cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

- This compound Five Chongqing Chemdad Co. ,Ltd. (URL: [Link])

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])

- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google P

- pKa Data Compiled by R.

- Cas 1035374-20-9,this compound - LookChem. (URL: [Link])

- Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - MDPI. (URL: [Link])

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 1035374-20-9 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google Patents [patents.google.com]

- 16. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 17. US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds - Google Patents [patents.google.com]

- 18. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 19. US3254124A - Aminoketones and methods for their production - Google Patents [patents.google.com]

- 20. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 21. This compound | 1035374-20-9 [chemicalbook.com]

A Multi-Technique Approach to the Structural Elucidation of 3-Aminocyclobutanone Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] 3-Aminocyclobutanone, in its hydrochloride salt form for enhanced stability and solubility, serves as a critical building block for a diverse range of therapeutic agents, including kinase inhibitors and novel antibiotics.[3][4] Its precise structural characterization is paramount to ensuring the identity, purity, and quality of starting materials in complex synthetic campaigns. This guide provides an in-depth, experience-driven walkthrough of the complete structural elucidation of 3-aminocyclobutanone hydrochloride (C₄H₈ClNO, M.W.: 121.57)[5]. We will proceed as if analyzing a newly synthesized batch, employing a logical cascade of analytical techniques to build a comprehensive and self-validating structural dossier. The causality behind each experimental choice is explained, reflecting a field-proven workflow that moves from foundational data to unambiguous confirmation.

PART 1: The Analytical Workflow: A Cumulative Evidentiary Approach

The structure of an unknown compound is a puzzle solved by assembling interlocking pieces of evidence. Our workflow is designed to be iterative and self-validating, where each subsequent analysis confirms or refines the hypothesis generated by the previous one.

Figure 1: A logical workflow for structure elucidation.

Foundational Analysis: Elemental Composition and Physical Properties

Before engaging advanced spectroscopic techniques, we establish the compound's fundamental properties. The hydrochloride salt is expected to be a water-soluble, crystalline solid.[6]

-

Elemental Analysis : This classic technique provides the empirical formula. For a pure sample of this compound (C₄H₇NO·HCl), the expected elemental composition is calculated. A close correlation between experimental and calculated values is the first checkpoint for purity and identity.

-

Melting Point : A sharp melting point (~127-130 °C with decomposition) indicates high purity.[3]

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

IR spectroscopy is the ideal first spectroscopic step, offering a rapid and definitive survey of the functional groups present. By exposing the sample to infrared radiation, we can identify characteristic vibrations of specific bonds.[7] The presence of the amine hydrochloride and the ketone are the primary features we expect to validate.

Expected IR Absorptions: The spectrum is defined by three key regions:

-

N-H Stretch: A very broad and strong absorption is anticipated in the 3200-2600 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in a secondary ammonium salt (R₂NH₂⁺), where extensive hydrogen bonding contributes to the significant broadening.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) confirm the presence of sp³-hybridized C-H bonds of the cyclobutane ring.[8]

-

C=O Stretch: A strong, sharp absorption around 1785-1815 cm⁻¹ is a hallmark of a carbonyl group within a strained four-membered ring.[9] The ring strain increases the frequency of the C=O stretch compared to a typical acyclic ketone (which appears around 1715 cm⁻¹).

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Inference |

| N-H⁺ Stretch | 3200-2600 | Strong, very broad | Confirms the presence of the ammonium salt. |

| C-H Stretch | 2980-2850 | Medium | Aliphatic C-H bonds of the cyclobutane ring. |

| C=O Stretch | 1815-1785 | Strong, sharp | Carbonyl group within a strained cyclobutane ring. |

| N-H Bend | 1620-1550 | Medium | Bending vibration of the ammonium group. |

| C-N Stretch | 1250-1020 | Medium | Carbon-Nitrogen bond. |

| Table 1: Characteristic IR absorption bands for this compound. |

The IR spectrum provides immediate, compelling evidence for the core functional components of the molecule, validating the synthetic outcome before proceeding to more complex structural analysis.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of a molecule. Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can determine the precise connectivity of every atom.

¹H NMR Spectroscopy The proton NMR spectrum reveals the number of unique proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. For this compound, we expect three distinct signals due to the molecule's plane of symmetry.

-

Signal A (δ ≈ 4.0-4.5 ppm): This signal corresponds to the single proton on the carbon bearing the amino group (C3-H). Its downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom. It is expected to be a quintet, as it is coupled to the four neighboring protons on C2 and C4.

-

Signal B & C (δ ≈ 3.0-3.6 ppm): These signals represent the four protons on the two methylene carbons (C2 and C4). Due to the rigid nature of the cyclobutane ring, these protons are not equivalent. We expect two complex multiplets that integrate to two protons each. Their proximity to the electron-withdrawing carbonyl group and the ammonium group shifts them downfield.[10]

-

N-H Protons: The two protons on the nitrogen (NH₂⁺) may appear as a broad singlet, often in the range of δ 8.0-9.0 ppm. Its position and shape can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum indicates the number of unique carbon environments. We predict three signals for our target molecule.

-

Signal 1 (δ ≈ 205-215 ppm): The carbonyl carbon (C1) is highly deshielded and appears significantly downfield.

-

Signal 2 (δ ≈ 45-55 ppm): The methine carbon (C3) attached to the nitrogen.

-

Signal 3 (δ ≈ 40-50 ppm): The two equivalent methylene carbons (C2 and C4).

| Experiment | Predicted Chemical Shift (δ ppm) | Splitting Pattern | Assignment |

| ¹H NMR | ~4.2 | Quintet | 1H, CH -NH₃⁺ |

| ~3.4 | Multiplet | 2H, CH₂ adjacent to C=O | |

| ~3.2 | Multiplet | 2H, CH₂ adjacent to C=O | |

| ~8.5 | Broad Singlet | 2H, NH₂ ⁺ | |

| ¹³C NMR | ~208 | - | C =O |

| ~48 | - | C H-NH₃⁺ | |

| ~43 | - | C H₂ | |

| Table 2: Predicted ¹H and ¹³C NMR data for this compound in D₂O. |

Further confirmation of these assignments would be achieved using 2D NMR techniques like COSY (to show ¹H-¹H correlations) and HSQC (to link each proton to its directly attached carbon), providing an unambiguous map of the molecular structure.

Confirming the Mass: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural clues through its fragmentation patterns. For this analysis, we would analyze the free base (3-aminocyclobutanone, C₄H₇NO, M.W. 85.10) after neutralizing the hydrochloride salt.

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent peak for the protonated molecule [M+H]⁺ at m/z 86.1.

-

Fragmentation Pattern: Under higher energy conditions (like Electron Impact, EI), the molecule will fragment in predictable ways. The most common fragmentation for ketones and amines is alpha-cleavage, where the bond adjacent to the heteroatom breaks.[11][12]

-

Alpha-cleavage next to the amine: This would lead to the loss of a C₂H₄ fragment, resulting in a cation at m/z 57.

-

Alpha-cleavage next to the carbonyl: This would result in the loss of an ethylene radical, leading to a fragment at m/z 57, or loss of a CO molecule, leading to a fragment at m/z 57.

-

The convergence of multiple fragmentation pathways to a stable ion at m/z 57 would be strong evidence for the proposed cyclobutanone structure.

The Gold Standard: Single-Crystal X-ray Crystallography

This technique is particularly crucial in drug development for:

-

Absolute Stereochemistry: Confirming the exact 3D arrangement if chiral centers are present.

-

Conformational Analysis: Revealing the preferred solid-state conformation of the molecule.

-

Polymorph Identification: Distinguishing between different crystalline forms, which can have profound impacts on a drug's physical properties.

Obtaining a suitable single crystal is often the rate-limiting step, but the resulting data is the final, incontrovertible piece of evidence in the structure elucidation puzzle.[13]

PART 2: Standardized Experimental Protocols

Trustworthy data is built on rigorous and reproducible protocols. The following are standardized procedures for the key analyses described.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Analysis: Integrate the ¹H NMR signals and analyze the splitting patterns. Correlate the ¹H and ¹³C signals to finalize assignments.

Protocol 2: IR Spectroscopy Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to known correlation tables to confirm the presence of expected functional groups.

Protocol 3: Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Tuning: Tune the mass spectrometer in positive ion mode to optimize the signal for the expected [M+H]⁺ ion (m/z 86.1 for the free base).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze any observed fragment ions to confirm the structure.

PART 3: Data Synthesis and Visualization

The individual datasets are powerful, but their true value is realized when they are synthesized into a single, coherent structural proof.

Figure 2: Correlation of spectroscopic data to the final structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with fundamental analysis and layering on increasingly detailed spectroscopic data from IR, NMR, and MS, a confident structural assignment is achieved. Each technique provides a unique piece of the puzzle: IR identifies the functional groups, NMR maps the atomic connectivity, and MS confirms the molecular weight. For GMP applications in drug development, the final, unambiguous confirmation provided by X-ray crystallography serves as the ultimate validation of this critical synthetic building block. This rigorous, multi-faceted approach ensures the scientific integrity required for the development of novel therapeutics.

References

- The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

- ChemBK. 3-Aminocyclobutanone HCl.

- ChemicalBook. 3-(Aminomethyl)cyclobutanone hydrochloride(1416323-22-2) 1H NMR spectrum.

- ChemicalBook. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum.

- ChemScene. 1035374-20-9 | this compound.

- PubMed Central. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.

- 1 H-NMR and 13 C-NMR data obtained by Brucker Inova-500 (solvent: chloroform-d).

- NIH PMC. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.

- Agnitio Pharma. This compound 1035374-20-9 C4H7NO.HCl.

- Chemdad Co., Ltd. This compound.

- NIH PMC. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.

- Wikipedia. Hydrogen chloride.

- NIH PMC. X-Ray Crystallography of Chemical Compounds.

- Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. 10.7: Functional Groups and IR Tables.

- ChemicalBook. 3-amino-1,3-dimethyl-cyclobutanol hydrochloride(2802569-30-6) 1H NMR spectrum.

- YouTube. Vibrational-Rotational Spectrum of HCl - Experiment.

- White Rose eTheses Online. Spectroscopy of small boron-containing molecules and line intensity calculations for HCl and CaH.

- PubChem. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428.

- R Discovery. Imaging the photochemistry of cyclobutanone using ultrafast electron diffraction: Experimental results.

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

- University of Calgary. Ch13 - Sample IR spectra.

- BLD Pharm. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride.

- Digital Commons@ETSU. Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Wolf Research Group. Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction Experimental Results.

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.

- Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups.

- PubChem. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289.

- mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes.

- Infrared Spectroscopy.

- MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

- ResearchGate. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.

- IR Chart.

- ACP. Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measureme.

- Integrating DMPK Early in Drug Development: A Strategic Imperative for Success.

- The Pivotal Role of DMPK in Drug Development, Optimizing Drug Safety and Efficacy.

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Aminocyclobutanone Hydrochloride: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Aminocyclobutanone hydrochloride (CAS No. 1035374-20-9), a valuable building block in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and predictive methodologies to offer a robust analytical framework for researchers. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the anticipated spectral features, but also the underlying chemical principles that govern them. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this important molecule.

Introduction to this compound

This compound is a small, bifunctional molecule featuring a strained four-membered ring, a ketone, and a primary amine salt. The inherent ring strain of the cyclobutanone moiety enhances the electrophilicity of the carbonyl carbon, making it an attractive synthon for the development of protease inhibitors and other bioactive compounds. The primary amine provides a key site for further functionalization. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework. Due to its solubility in aqueous media, D₂O is a suitable solvent for NMR analysis.

Predicted ¹H NMR Spectroscopic Data

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution, vortexing if necessary.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Referencing: The residual HDO signal is typically used as an internal reference (δ ≈ 4.79 ppm).

Predicted ¹H NMR Data (in D₂O)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 4.0 - 4.2 | Multiplet (quintet) | 1H | CH-NH₃⁺ | The proton on the carbon bearing the ammonium group (C3) is significantly deshielded by the electron-withdrawing inductive effect of the -NH₃⁺ group. |

| ~ 3.3 - 3.6 | Multiplet | 4H | CH₂-C=O and CH₂-CH | The four protons on the carbons adjacent to the carbonyl group and the methine proton (C2 and C4) are expected to be in a complex, overlapping multiplet pattern. The proximity to the electron-withdrawing carbonyl and ammonium groups results in a downfield shift. |

Note: The -NH₃⁺ protons will exchange with D₂O and will therefore not be observed in the ¹H NMR spectrum.

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopic Data

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Referencing: An external standard or the solvent signal can be used for referencing.

Predicted ¹³C NMR Data (in D₂O)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 205 - 215 | C=O (C1) | The carbonyl carbon of a cyclobutanone is highly deshielded and appears significantly downfield due to the sp² hybridization and the deshielding effect of the oxygen atom. |

| ~ 45 - 55 | CH₂ (C2, C4) | The carbons alpha to the carbonyl group are deshielded. |

| ~ 35 - 45 | CH-NH₃⁺ (C3) | The carbon bearing the ammonium group is deshielded by the electron-withdrawing nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the ketone and the primary amine salt.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Background: A background spectrum of the empty sample compartment should be collected before running the sample.

Diagram: IR Spectroscopy (KBr Pellet) Workflow

Caption: Workflow for IR spectroscopy using a KBr pellet.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~ 1780 - 1800 | Strong | C=O stretch | Cyclobutanone | The carbonyl stretch in cyclobutanones is at a higher frequency than in acyclic ketones due to increased ring strain.[1][2] |

| ~ 3000 - 2800 | Broad, Strong | N-H stretch | Primary Amine Salt (-NH₃⁺) | The N-H stretching vibrations in ammonium salts appear as a broad, strong band due to hydrogen bonding.[3][4] |

| ~ 1600 - 1500 | Medium | N-H bend | Primary Amine Salt (-NH₃⁺) | The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are found in this region.[5] |

| ~ 2700 - 2000 | Multiple weak bands | Overtone/Combination Bands | Primary Amine Salt (-NH₃⁺) | These are characteristic of amine salts and can aid in their identification.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization Mode: Positive ion mode is preferred to observe the protonated molecule.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Capillary Voltage and Temperature: Optimize for the specific instrument and compound.

-

Diagram: ESI-MS Workflow

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum

The molecular formula of 3-aminocyclobutanone is C₄H₇NO, with a monoisotopic mass of 85.05 Da. The hydrochloride salt has a formula of C₄H₈ClNO and a molecular weight of 121.57 g/mol . In positive mode ESI-MS, the free base is typically observed.

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 86.06.

-

Fragmentation: Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for cyclic ketones involve ring opening followed by the loss of small neutral molecules. For 3-aminocyclobutanone, potential fragment ions could arise from:

-

Loss of CO (28 Da): leading to a fragment at m/z 58.

-

Loss of NH₃ (17 Da): resulting in a fragment at m/z 69.

-

Ring cleavage: leading to various smaller fragments.

-

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the principles behind them, researchers can confidently characterize this important synthetic building block. The provided experimental protocols offer a starting point for acquiring high-quality data, which is essential for ensuring the integrity of research and development in the pharmaceutical sciences.

References

- NIST Chemistry WebBook, SRD 69: Cyclobutanone. [Link]

- Chenon, B., & Sandorfy, C. (1958). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

- ResearchGate: Hydrogen bonding in the amine hydrohalides. II.

- Spectroscopy Online: Organic Nitrogen Compounds V: Amine Salts. [Link]

- ResearchGate: The infrared spectra of secondary amines and their salts. [Link]

- Holmes, J. L., & Rye, R. T. B. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342-2347. [Link]

- ResearchGate: The Fragment

- AIP Publishing: Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyc1obutanone, Cyclobutanone-d4, Trimethylene. [Link]

- Chemguide: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- Doc Brown's Chemistry: mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identific

- ScienceDirect: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

- Chemaxon Docs: NMR Predictor. [Link]

- Metabolites: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

- CASPRE - 13C NMR Predictor. [Link]

- PubMed: Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. [Link]

- Northern Illinois University: Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- NMRDB.org: Predict 13C carbon NMR spectra. [Link]

- Bruker: Mnova Predict | Accur

- ResearchGate: Comparison of IR absorption spectra of cyclobutanone and cyclobutanone⋯HX complexes. [Link]

- American Pharmaceutical Review: Mass Spectrometry in Small Molecule Drug Development. [Link]

- Bulgarian Chemical Communications: Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

- Mestrelab Resources: Starting Guide to NMRPredict Desktop. [Link]

- PubMed: Fast determination of 13C NMR chemical shifts using artificial neural networks. [Link]

- Michigan State University Chemistry: Infrared Spectroscopy. [Link]

- YouTube: How to predict the 13C NMR spectrum of a compound. [Link]

- Atmospheric Measurement Techniques: Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS). [Link]

- YouTube: Mass Spectrometry of Cycloalkanes. [Link]

- Chemistry LibreTexts: 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Aminocyclobutanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocyclobutanone hydrochloride is a pivotal building block in medicinal chemistry and drug development, valued for its strained cyclobutane ring and versatile amino and ketone functionalities. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound. It details experimental protocols for property determination, emphasizing the rationale behind methodological choices, and offers insights into the compound's stability, storage, and safe handling. This document is intended to serve as an essential resource for scientists leveraging this compound in their research and development endeavors.

Introduction to this compound

Chemical Identity and Structure

This compound is a salt of the organic compound 3-aminocyclobutanone. The hydrochloride form enhances its stability and water solubility, making it more amenable to handling and use in various chemical reactions.

-

Molecular Formula: C₄H₈ClNO[1]

-

IUPAC Name: 3-aminocyclobutan-1-one hydrochloride

-

Synonyms: 3-oxocyclobutylamine hydrochloride[3]

The structure consists of a four-membered cyclobutane ring, which imparts significant ring strain and influences its reactivity. The presence of a ketone and a primary amine group at positions 1 and 3, respectively, provides two key points for chemical modification.

Significance in Medicinal Chemistry

The cyclobutane motif is increasingly incorporated into drug candidates to explore novel chemical space. Its rigid, three-dimensional structure can offer advantages in binding to biological targets by locking in specific conformations. 3-Aminocyclobutanone serves as a versatile precursor for a range of more complex molecules. It has been utilized in the synthesis of compounds such as γ-aminobutyric acid (GABA) ρ1 receptor antagonists and selective spleen tyrosine kinase (Syk) inhibitors.[4][5]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is critical for its application in both synthetic and analytical workflows.

Physical State and Appearance

This compound is typically a colorless or white crystalline solid at room temperature.[3][6]

Melting Point

The melting point is a crucial indicator of purity. For this compound, the reported melting point is in the range of 127-130 °C, with decomposition.[3][5][6] This decomposition during melting suggests that thermal analysis techniques like Differential Scanning Calorimetry (DSC) should be employed for accurate determination.

Solubility Profile

The hydrochloride salt form significantly influences its solubility. It is soluble in water and alcohol solvents, but insoluble in non-polar solvents.[3] This property is advantageous for reactions conducted in aqueous or protic media and for purification processes.

Stability and Storage

To maintain its integrity, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][6] This indicates a sensitivity to air and moisture, which is common for amine hydrochlorides.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1035374-20-9 | [1][2] |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight | 121.57 g/mol | [1][2] |

| Appearance | White crystalline solid | [3][6] |

| Melting Point | 127-130 °C (with decomposition) | [3][5][6] |

| Solubility | Soluble in water and alcohol | [3] |

| Storage | 2-8°C under inert gas | [5][6] |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring. The protons adjacent to the amine and ketone groups will be deshielded and appear at a lower field. The coupling patterns would be complex due to the rigid ring structure.

-

13C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (highly deshielded, ~200-210 ppm), the carbon bearing the amino group, and the other two ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1710-1725 cm⁻¹ for the ketone carbonyl group.[7]

-

N-H Stretch: The primary amine hydrochloride would show broad absorption in the 3000-2800 cm⁻¹ range due to the N-H stretching of the ammonium salt.

-

C-N Stretch: A medium intensity band for the C-N stretch is expected around 1250-1020 cm⁻¹.

Experimental Protocols for Property Verification

To ensure the quality and consistency of this compound for research and development, rigorous experimental verification of its physical properties is essential.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is preferred over the traditional capillary tube method because it provides more precise data on the melting temperature (Tm) and can also detect thermal events like decomposition.[8][9] It measures the heat flow required to raise the temperature of a sample compared to a reference.[10]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.

-

Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from a starting temperature of 25 °C to a final temperature of 180 °C.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. Any exothermic events following the melt would indicate decomposition.

Caption: Decision tree for solvent selection in early drug discovery.

Safe Handling and Storage

Hazard Identification

While specific GHS classifications for this compound are not universally listed, related amino alcohol hydrochlorides are known to cause skin and eye irritation and may cause respiratory irritation. [11]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

A laboratory coat

Operations should be conducted in a well-ventilated area or a chemical fume hood.

Recommended Storage

As previously noted, the compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to prevent degradation from moisture and air. [5][6]

Conclusion

This compound is a valuable reagent with a unique structural profile. A comprehensive grasp of its physical properties, from its melting point and solubility to its spectroscopic signature, is fundamental for its successful application. The protocols and data presented in this guide offer a robust framework for researchers to verify the quality of their material and to make informed decisions in their experimental designs. Adherence to proper handling and storage procedures will ensure the compound's stability and integrity over time, leading to more reliable and reproducible scientific outcomes.

References

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- INDOFINE Chemical Company. (n.d.). This compound | 1035374-20-9.

- ChemBK. (2024, April 9). 3-Aminocyclobutanone HCl.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.

- Chemistry For Everyone. (2025, July 24). How Does DSC Measure The Melting Point (Tm) Of Polymers?.

- PubChem. (n.d.). 3-Aminocyclopentanol hydrochloride.

- LookChem. (n.d.). Cas 1035374-20-9,this compound.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- CDN. (n.d.). Infrared Spectroscopy.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1035374-20-9 | INDOFINE Chemical Company [indofinechemical.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 1035374-20-9 [chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. lookchem.com [lookchem.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminocyclobutanone Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocyclobutanone hydrochloride has emerged as a critical building block in medicinal chemistry, primarily owing to its strained four-membered ring system which imparts unique conformational rigidity to molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of potent and selective kinase inhibitors and receptor antagonists. Detailed experimental protocols, spectroscopic data, and analytical methodologies are presented to equip researchers with the practical knowledge required for its effective utilization in drug discovery programs.

Introduction: The Significance of Strained Ring Systems in Medicinal Chemistry

The cyclobutane motif, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry. Its inherent ring strain and non-planar, puckered conformation offer a unique structural scaffold that can be exploited to design molecules with improved pharmacological properties. The conformational restriction imposed by the cyclobutane ring can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the introduction of this moiety can improve metabolic stability by blocking sites susceptible to metabolism. This compound, possessing both a reactive ketone and a primary amine, serves as a versatile synthon for the introduction of the cyclobutane core into a diverse range of molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and analysis.

Core Properties

| Property | Value | Source |

| Molecular Weight | 121.57 g/mol | |

| Chemical Formula | C₄H₈ClNO | |

| CAS Number | 1035374-20-9 | |

| Appearance | Colorless crystalline solid | |

| Melting Point | 127-130 °C (decomposes) | |

| Solubility | Soluble in water and alcohol solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show signals corresponding to the methine proton adjacent to the amino group and the methylene protons of the cyclobutane ring. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the protonated amine. Standard chemical shift referencing for D₂O is at 4.79 ppm[1][2].

-

¹³C NMR (101 MHz, D₂O): The carbon NMR spectrum will exhibit a characteristic downfield signal for the carbonyl carbon. The other two carbon signals will correspond to the methine carbon bearing the amino group and the methylene carbons. A predicted ¹³C NMR spectrum in H₂O shows peaks at approximately 208 ppm (C=O), 48 ppm (CH-NH₃⁺), and 45 ppm (CH₂)[3].

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2800 (broad) | N-H stretching of the ammonium salt (R-NH₃⁺) |

| ~1780 | C=O stretching of the cyclobutanone |

| ~1600-1500 | N-H bending of the ammonium salt |

The carbonyl stretch in cyclobutanone is shifted to a higher wavenumber compared to a typical ketone due to ring strain.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) for the free base (C₄H₇NO) would be at m/z 85. The hydrochloride salt will not typically show the parent ion of the salt itself. Common fragmentation patterns for cyclic ketones involve alpha-cleavage and ring fragmentation[4][5].

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the simple acid-base reaction of 3-aminocyclobutanone with hydrochloric acid[6].

Experimental Protocol: Synthesis from 3-Oxocyclobutylamine

This protocol outlines the conversion of the free base, 3-oxocyclobutylamine, to its hydrochloride salt.

Figure 1. Synthesis of this compound.

Materials:

-

3-Oxocyclobutylamine

-

Anhydrous diethyl ether or 1,4-dioxane

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M) or anhydrous HCl gas

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 3-oxocyclobutylamine in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution in diethyl ether dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the formation of the ketone hydrate, which could lead to side reactions.

-

Inert Atmosphere: This prevents the potential for oxidation of the amine.

-

Low Temperature: The reaction is performed at 0 °C to control the exothermicity of the acid-base neutralization and to minimize potential side reactions.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents.

Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of Syk signaling is implicated in autoimmune diseases and certain cancers. This compound is used in the synthesis of pyrrolopyrazine derivatives that act as potent Syk inhibitors[6].

Figure 2. General scheme for Syk inhibitor synthesis.

Mechanism of Action: The synthesized inhibitors typically function as ATP-competitive inhibitors, binding to the active site of Syk and preventing the phosphorylation of its downstream substrates. This effectively blocks the signal transduction cascade, leading to a dampening of the inflammatory or proliferative response.

Synthesis of GABAρ1 Receptor Antagonists

The γ-aminobutyric acid (GABA) ρ1 receptor is a subtype of the GABA receptor family, which are ligand-gated ion channels. These receptors are primarily found in the retina and are involved in visual signal processing. This compound is a precursor for the synthesis of aminocyclobutylphosphinic acids, which have been identified as selective GABAρ1 receptor antagonists[3][7][8].

Figure 3. Synthesis of GABAρ1 receptor antagonists.

Mechanism of Action: These antagonists are thought to bind to the GABA binding site on the ρ1 receptor, preventing the endogenous ligand GABA from binding and activating the chloride channel. This blockage of GABAergic inhibition can be utilized to study the role of these receptors in neuronal signaling.

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is paramount for its successful application in multi-step syntheses.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is a standard technique for assessing the purity of this compound.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) due to lack of a strong chromophore |

| Column Temperature | 30 °C |

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines[9][10][11].

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.

qNMR Protocol Outline:

-

Internal Standard Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The purity of the internal standard must be accurately known[12].

-

Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆)[13][14].

-

NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 of both the analyte and the standard) and a sufficient number of scans for a good signal-to-noise ratio[15].

-

Data Processing and Calculation: Carefully integrate well-resolved signals of both the analyte and the internal standard. The purity is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to ensure laboratory safety.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[6].

-

Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture. Storage under an inert atmosphere is recommended .

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its unique structural features and reactivity make it a key component in the development of novel kinase inhibitors and receptor antagonists. The detailed information on its properties, synthesis, applications, and analysis provided in this guide is intended to facilitate its effective use by researchers in the field of drug discovery and development.

References

- Kumar, R. J., Chebib, M., Hibbs, D. E., Kim, H. L., Johnston, G. A., Salam, N. K., & Hanrahan, J. R. (2008). Novel gamma-aminobutyric acid rho1 receptor antagonists; synthesis, pharmacological activity and structure-activity relationships. Journal of medicinal chemistry, 51(13), 3825–3840. [Link]

- Supporting Information for "The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of..." (2020). Beilstein Journal of Organic Chemistry, 16, 1124–1134. [Link]

- Gavande, N., Itani, O. A., D'Souza, K. P., Johnson, M. O., & Amin, E. A. (2010). Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology. ACS medicinal chemistry letters, 2(1), 11–16. [Link]

- Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". (2013).

- Mestrelab Research. (n.d.).

- Chebib, M., Duke, R. K., & Johnston, G. A. (2003). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. European journal of pharmacology, 470(1-2), 1–6. [Link]

- Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

- Bruker. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the quality of natural products: quantitative 1H NMR (qHNMR).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... [Link]

- Chemistry LibreTexts. (2023).

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

- eGyanKosh. (n.d.).

- ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]

- JEOL. (2022).

- Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. W. (1998). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 17(3), 477–487. [Link]

- MDPI. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

- SpectraBase. (n.d.). Infrared Spectra of Controlled Substances. [Link]

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- MDPI. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

- Kim, H., Lee, H. W., & Kang, M. J. (2008). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 46(2), 385–391. [Link]

- RJPN. (2020).

- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

- ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. [Link]

- InstaNANO. (n.d.).

- ResearchGate. (n.d.).

- Walsh Medical Media. (2010).

- Chemical Methodologies. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. [Link]

- MDPI. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Novel gamma-aminobutyric acid rho1 receptor antagonists; synthesis, pharmacological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]